Cas no 81316-36-1 (Methyl 2-(3-bromophenyl)-2-oxoacetate)

Methyl 2-(3-bromophenyl)-2-oxoacetate structure
81316-36-1 structure
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1
C9H7BrO3
243.054082155228
MFCD11973930
1081110
11615668

Methyl 2-(3-bromophenyl)-2-oxoacetate Properties

Names and Identifiers

    • Methyl 2-(3-bromophenyl)-2-oxoacetate
    • methyl (m-bromophenyl)glyoxylate
    • Methyl 3-bromo-α-oxobenzeneacetate (ACI)
    • 2-(3-Bromophenyl)-2-oxoacetic acid methyl ester
    • Methyl 3-bromobenzoylformate
    • JHRVFNCYNNNVSI-UHFFFAOYSA-N
    • DA-02634
    • SCHEMBL1525400
    • (3-bromo-phenyl)-oxo-acetic Acid Methyl Ester
    • EN300-130964
    • 81316-36-1
    • MFCD11973930
    • DTXSID30469505
    • AKOS022176231
    • CS-0150928
    • AS-63127
    • 3-Bromo-oxo-benzeneacetic acid methyl ester
    • XH1615
    • METHYL2-(3-BROMOPHENYL)-2-OXOACETATE
    • +Expand
    • MFCD11973930
    • JHRVFNCYNNNVSI-UHFFFAOYSA-N
    • 1S/C9H7BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3
    • O=C(C(C1C=C(Br)C=CC=1)=O)OC

Computed Properties

  • 241.95786g/mol
  • 0
  • 3
  • 3
  • 241.95786g/mol
  • 13
  • 215
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • 43.4Ų

Methyl 2-(3-bromophenyl)-2-oxoacetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GAKS-100mg
Methyl 2-(3-broMophenyl)-2-oxoacetate
81316-36-1 95%
100mg
$47.00 2024-04-21
A2B Chem LLC
AH59404-100mg
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
100mg
$43.00 2024-04-19
Aaron
AR00GAT4-100mg
Methyl 2-(3-broMophenyl)-2-oxoacetate
81316-36-1 95%
100mg
$62.00
Crysdot LLC
CD12029071-5g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95+%
5g
$465 2024-07-24
Enamine
EN300-130964-0.05g
methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
0.05g
$57.0
eNovation Chemicals LLC
D752596-250mg
Methyl 2-(3-broMophenyl)-2-oxoacetate
81316-36-1 95+%
250mg
$190 2022-06-09
TRC
M297083-10mg
Methyl 2-(3-Bromophenyl)-2-oxoacetate
81316-36-1
10mg
$ 50.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221568-100mg
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 98%
100mg
¥512.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56255-100mg
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 95%
100mg
¥410.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M897565-1g
Methyl 2-(3-bromophenyl)-2-oxoacetate
81316-36-1 ≥95%
1g
1,374.30

Methyl 2-(3-bromophenyl)-2-oxoacetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt; 20 min, rt
Reference
Charge Dispersion and Its Effects on the Reactivity of Thiamin-Derived Breslow Intermediates
Bielecki, Michael; et al, Biochemistry, 2018, 57(26), 3867-3872

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diethyl azodicarboxylate ,  Water Catalysts: Dirhodium tetraacetate Solvents: Toluene ;  1 h, reflux; 3 h, reflux; reflux → rt
Reference
Facile synthesis of aryl α-keto esters via the reaction of aryldiazoacetate with H2O and DEAD
Guo, Zhenqiu; et al, Synlett, 2006, (15), 2486-2488

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
Reference
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Reductive condensation of methyl arylglyoxylates. Direct synthesis of 2,3-bis(carbomethoxy)stilbene oxides and related systems
Muller, A. J.; et al, Journal of Organic Chemistry, 1982, 47(12), 2342-52

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  rt; 20 h, 110 °C
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Carbene-Catalyzed Enantioselective Aromatic N-Nucleophilic Addition of Heteroarenes to Ketones
Liu, Yonggui; et al, Angewandte Chemie, 2020, 59(1), 442-448

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  12 h
Reference
Umpolung Reactivity of Imine Ester: Visible-Light Mediated Transfer Hydrogenation of α-Aryl Imino Esters by Phenylsilane and Water
Wu, Wei; et al, Chemistry - A European Journal, 2022, 28(68),

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  overnight, 75 °C; 75 °C → rt
1.2 Solvents: Methanol ;  overnight, rt
Reference
High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators
Son, Jung-Ho; et al, Journal of Medicinal Chemistry, 2017, 60(6), 2401-2410

Synthetic Circuit 8

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid
Reference
Reductive condensation of methyl arylglyoxylates. Direct synthesis of 2,3-bis(carbomethoxy)stilbene oxides and related systems
Muller, A. J.; et al, Journal of Organic Chemistry, 1982, 47(12), 2342-52

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  10 - 20 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  12 h
Reference
Umpolung Reactivity of Imine Ester: Visible-Light Mediated Transfer Hydrogenation of α-Aryl Imino Esters by Phenylsilane and Water
Wu, Wei; et al, Chemistry - A European Journal, 2022, 28(68),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  overnight, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  rt; 20 min, rt
Reference
Charge Dispersion and Its Effects on the Reactivity of Thiamin-Derived Breslow Intermediates
Bielecki, Michael; et al, Biochemistry, 2018, 57(26), 3867-3872

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Bromine Solvents: 1,4-Dioxane ;  3 h, rt
2.1 Solvents: Dimethyl sulfoxide ;  overnight, 75 °C; 75 °C → rt
2.2 Solvents: Methanol ;  overnight, rt
Reference
High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators
Son, Jung-Ho; et al, Journal of Medicinal Chemistry, 2017, 60(6), 2401-2410

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
Reference
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium bisulfite Solvents: Water ;  2.5 h, rt; rt → 0 °C
1.2 Solvents: Water ;  45 min, 0 °C; 2 h, 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 80 °C
2.2 Reagents: Sulfuric acid Solvents: Methanol ;  2 h, reflux
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  rt
Reference
Chiral β-diketonate ligands of 'pseudo planar chiral' topology: enantioselective synthesis and transition metal complexation
Bocknack, Brian M.; et al, Tetrahedron, 2005, 61(26), 6266-6275

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
2.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Methyl 2-(3-bromophenyl)-2-oxoacetate Raw materials

Methyl 2-(3-bromophenyl)-2-oxoacetate Preparation Products

Methyl 2-(3-bromophenyl)-2-oxoacetate Related Literature

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